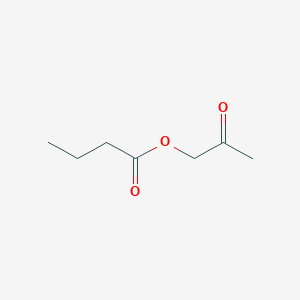
2-Oxopropyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxopropyl butanoate is an ester compound characterized by its pleasant odor and significant presence in various natural and synthetic products. The structure of this compound includes a carbonyl group (C=O) bonded to an oxygen atom, which is further connected to an alkyl group .
Preparation Methods
The synthesis of 2-oxopropyl butanoate can be achieved through several methods:
Nucleophilic Acyl Substitution: This method involves the reaction of an acid chloride with an alcohol.
Esterification: Another common method is the esterification of butanoic acid with 2-oxopropanol in the presence of an acid catalyst.
Industrial Production: On an industrial scale, flow microreactor systems can be employed to synthesize esters like this compound.
Chemical Reactions Analysis
2-Oxopropyl butanoate undergoes various chemical reactions, including:
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed from these reactions are butanoic acid, 2-oxopropanol, and primary alcohols .
Scientific Research Applications
2-Oxopropyl butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxopropyl butanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Oxopropyl butanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and propyl butanoate . These compounds share similar structural features but differ in their alkyl groups, leading to variations in their physical and chemical properties. For instance:
Ethyl Acetate: Known for its use as a solvent in nail polish removers and glues.
Methyl Butyrate: Commonly used in the flavor industry for its fruity aroma.
Propyl Butanoate: Used in the fragrance industry for its pleasant smell.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other esters .
Properties
CAS No. |
70639-30-4 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-oxopropyl butanoate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(9)10-5-6(2)8/h3-5H2,1-2H3 |
InChI Key |
AIJLJYUDTAJRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)


![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)

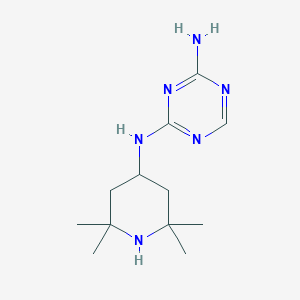
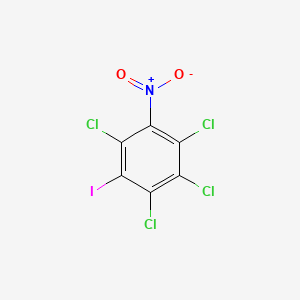
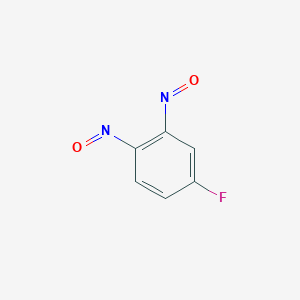
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
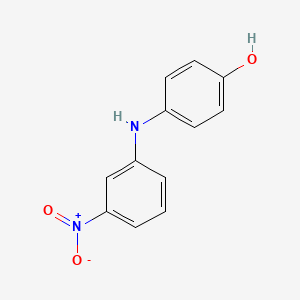
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
